molecular formula C16H13Cl2N3O2 B11565367 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B11565367
M. Wt: 350.2 g/mol
InChI Key: WNCHLRTUKIIUNZ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a hydrazinecarbonyl group and a dichlorophenyl moiety. This compound is of interest due to its potential reactivity and applications in research and industry.

Preparation Methods

The synthesis of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Scientific Research Applications

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE can be compared with similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(3-methylphenyl)oxamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-3-2-4-12(7-10)20-15(22)16(23)21-19-9-11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

WNCHLRTUKIIUNZ-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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